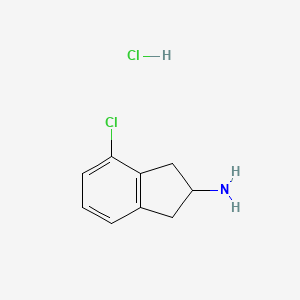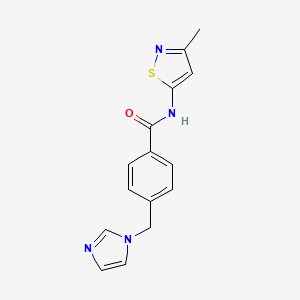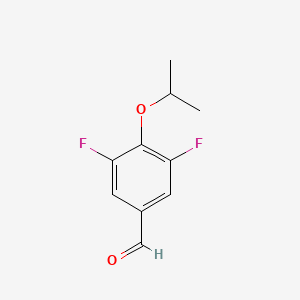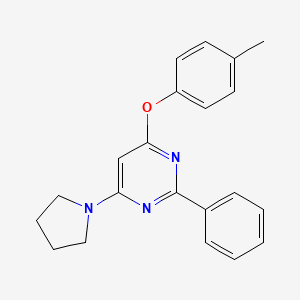
Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a chloropropanoylamino group, and a dimethylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate typically involves the esterification of 3-(2-chloropropanoylamino)-2,2-dimethylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality.
化学反応の分析
Types of Reactions
Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoylamino group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include substituted amides, alcohols, or thiols.
Hydrolysis: Products are 3-(2-chloropropanoylamino)-2,2-dimethylpropanoic acid and tert-butyl alcohol.
Reduction: The major product is the corresponding alcohol.
科学的研究の応用
Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The chloropropanoylamino group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(2-chloropropanoylamino)-2-phenylacetate
- N-Tert-butyl-3-[(2-chloropropanoylamino)methyl]benzamide
- 3-Tert-butyl-1-(2-chloropropanoyl)urea
Uniqueness
Tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability. The chloropropanoylamino group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
tert-butyl 3-(2-chloropropanoylamino)-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-8(13)9(15)14-7-12(5,6)10(16)17-11(2,3)4/h8H,7H2,1-6H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBDROFKHIAWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)
![1-benzyl-N-(4-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557960.png)
![rac-(2R,5S)-5-{[(tert-butoxy)carbonyl]amino}piperidine-2-carboxylicacid,trans](/img/structure/B2557962.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2557965.png)

![(1S,3S,5S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/new.no-structure.jpg)


![N-benzyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2557972.png)
![4-Chloro-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2557973.png)


